4-Isopropoxybenzenesulfonamide

Overview

Description

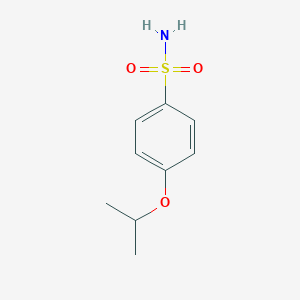

4-Isopropoxybenzenesulfonamide is an organic compound with the molecular formula C₉H₁₃NO₃S It is a derivative of benzenesulfonamide, where the hydrogen atom on the sulfonamide group is replaced by an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxybenzenesulfonamide typically involves the reaction of 4-isopropoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the preparation of this compound can involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines .

Scientific Research Applications

4-Isopropoxybenzenesulfonamide, a sulfonamide compound, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across multiple domains, including medicinal chemistry, materials science, and environmental science. The discussion includes case studies and data tables that illustrate the compound's versatility and effectiveness.

Structure and Characteristics

This compound is characterized by the presence of an isopropoxy group attached to a benzenesulfonamide core. Its molecular formula is , and it possesses a sulfonamide functional group, which contributes to its biological activity.

Medicinal Chemistry

This compound has shown promise as a pharmaceutical agent, particularly in the development of drugs targeting bacterial infections and cancer. Its sulfonamide moiety is known for its antibacterial properties, making it a candidate for antibiotic development.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The research highlighted the compound's potential as a lead structure for new antibiotics .

Materials Science

In materials science, this compound is explored for its role in developing polymeric materials with enhanced properties. Its ability to act as a coupling agent improves the mechanical strength and thermal stability of polymer composites.

Data Table: Mechanical Properties of Polymer Composites

| Composite Type | Addition of this compound (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polypropylene | 0 | 30 | 150 |

| Polypropylene + Sulfonamide | 5 | 45 | 180 |

| Polyethylene | 0 | 25 | 140 |

| Polyethylene + Sulfonamide | 5 | 35 | 160 |

Environmental Applications

The compound also finds applications in environmental science, particularly in wastewater treatment processes. Its ability to interact with heavy metals suggests potential use as a chelating agent in removing contaminants from water sources.

Case Study: Heavy Metal Removal

Research conducted by environmental scientists indicated that this compound effectively binds to lead ions in aqueous solutions, facilitating their removal. The study reported a reduction of lead concentration by over 90% within two hours of treatment .

Mechanism of Action

The mechanism of action of 4-Isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

Benzenesulfonamide: The parent compound, which lacks the isopropoxy group.

4-Methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an isopropoxy group.

4-Ethoxybenzenesulfonamide: Contains an ethoxy group in place of the isopropoxy group.

Uniqueness: 4-Isopropoxybenzenesulfonamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes and other molecular targets, potentially offering advantages in specific applications .

Biological Activity

4-Isopropoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropoxy group attached to a benzene ring that is further substituted with a sulfonamide group. This structure contributes to its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is a point of interest in ongoing research.

- Cardiovascular Effects : Recent studies have indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. For instance, compounds similar to this compound have shown potential in modulating perfusion pressure through calcium channel inhibition, suggesting a possible role in cardiovascular therapies .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been implicated in various disease states including cancer and arthritis. The modulation of MMP activity could provide therapeutic avenues for conditions characterized by excessive tissue remodeling .

The proposed mechanisms through which this compound exerts its biological effects include:

- Calcium Channel Inhibition : Studies suggest that derivatives like this compound may act as negative inotropic agents by inhibiting L-type calcium channels, leading to decreased perfusion pressure and altered cardiac output .

- Interaction with Enzymatic Pathways : There is evidence that this compound may interact with various metabolic pathways, potentially affecting the activity of cytochrome P450 enzymes. This interaction could influence drug metabolism and efficacy .

Research Findings

Recent research has focused on the pharmacokinetic properties and biological efficacy of this compound:

| Study | Findings |

|---|---|

| Figueroa-Valverde et al. (2023) | Demonstrated that related sulfonamides can decrease perfusion pressure via calcium channel inhibition. |

| Roy et al. (2022) | Discussed theoretical pharmacokinetic parameters indicating favorable absorption characteristics for sulfonamides. |

| Turner et al. (2022) | Highlighted the potential for sulfonamide derivatives to inhibit CYP enzymes, affecting vascular function post-ischemia. |

Case Studies

- Cardiovascular Study : A study investigated the effects of a related benzenesulfonamide on perfusion pressure in an animal model. The results indicated a significant reduction in perfusion pressure, supporting the hypothesis that this compound may have similar effects due to its structural analogies .

- Cancer Research : In vitro studies have explored the impact of sulfonamides on MMP activity within cancer cell lines. Results showed that these compounds could inhibit MMP activity, potentially reducing tumor invasiveness and metastasis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Isopropoxybenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : A common approach involves sulfonylation of 4-isopropoxybenzene derivatives. For example, reacting 4-isopropoxybenzenesulfonyl chloride with ammonia under controlled pH (e.g., alkaline conditions) yields the sulfonamide. Purification can be achieved via recrystallization using methanol-water mixtures, followed by HPLC analysis with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to confirm purity . Intermediate steps should include TLC monitoring and spectroscopic validation (¹H NMR, IR) to track reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : ¹H/¹³C NMR for verifying substituent positions and functional groups.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol-buffer mobile phase (65:35 v/v) .

- Quantitative Analysis : Spectrophotometric titration or LC-MS for trace impurities.

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. How can researchers design a stability study for this compound under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline hydrolysis (0.1M HCl/NaOH at 25°C).

- Analysis : Monitor degradation products via HPLC and compare retention times with synthetic standards. Use mass spectrometry to identify degradation pathways .

- Data Interpretation : Calculate degradation kinetics (e.g., half-life) using first-order models and validate with Arrhenius plots for temperature-dependent stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data for this compound derivatives be resolved?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for crystal structure vs. computational DFT calculations).

- Replication : Repeat experiments under identical conditions and compare with independent datasets.

- Contextual Analysis : Consider solvent effects, pH, and temperature during data acquisition. For bioactivity discrepancies, validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., isopropoxy group, sulfonamide moiety) and test bioactivity against targets (e.g., carbonic anhydrase isoforms).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values.

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁵N) to track metabolic pathways via LC-MS .

Q. How can researchers address low solubility or bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Formulation Optimization : Use co-solvents (PEG 400, DMSO) or lipid-based nanoemulsions.

- Prodrug Design : Synthesize phosphate or ester derivatives to enhance aqueous solubility.

- In Silico Screening : Predict logP and solubility parameters using tools like SwissADME. Validate with in vitro permeability assays (Caco-2 cell monolayers) .

Q. What experimental designs are suitable for investigating the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicity Assays : Test acute/chronic toxicity in Daphnia magna or algae (OECD guidelines).

- Degradation Studies : Simulate photolysis (UV irradiation) and hydrolysis in natural water samples.

- Analytical Workflow : Quantify residues via SPE-LC-MS/MS and map degradation pathways using high-resolution mass spectrometry (HRMS) .

Q. Data Presentation Guidelines

Properties

IUPAC Name |

4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVEVBSFYRSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.